(5E)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
Overview
Description
(5E)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a phenyl group, and a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process One common method includes the condensation of 2-[(3-methylphenyl)methoxy]benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized under acidic conditions to yield the thiazolidinone ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazolidinone ring can be reduced to form thiazolidines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, (5E)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (5E)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The thiazolidinone ring and sulfanylidene group are key functional groups that enable the compound to bind to specific sites on the target molecules, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone ring structure.
Phenylthiazoles: Compounds with a phenyl group attached to a thiazole ring.
Sulfonylureas: Compounds with a sulfonyl group attached to a urea moiety.
Uniqueness
(5E)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring, a phenyl group, and a sulfanylidene group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, the presence of the sulfanylidene group enhances its ability to undergo oxidation reactions, while the thiazolidinone ring provides a scaffold for enzyme inhibition.
Properties
IUPAC Name |
(5E)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO2S2/c1-17-8-7-9-18(14-17)16-27-21-13-6-5-10-19(21)15-22-23(26)25(24(28)29-22)20-11-3-2-4-12-20/h2-15H,16H2,1H3/b22-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGZKCMUNKDZFR-PXLXIMEGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC=C2C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=CC=C2/C=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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